![molecular formula C25H22BrN5O2S B12162626 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12162626.png)
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
Acetic acid, 2-[[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[1-(3-methoxyphenyl)ethylidene]hydrazide is a complex organic compound that features a triazole ring, bromophenyl, phenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[1-(3-methoxyphenyl)ethylidene]hydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Hydrazone Formation: The final step involves the condensation of the triazole-thioether intermediate with a methoxyphenyl aldehyde to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves several steps including the formation of the triazole core and subsequent modifications to introduce the hydrazide moiety. Characterization techniques such as IR spectroscopy, NMR spectroscopy (both 1D and 2D), and elemental analysis are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For example, compounds derived from triazoles have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In particular, studies have highlighted that certain derivatives possess potent antibacterial properties, making them candidates for further development as antimicrobial agents .
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been explored through various assays such as DPPH and ABTS assays. These studies suggest that some compounds within this class demonstrate strong antioxidant potential, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Emerging research indicates that triazole derivatives may also exhibit anticancer properties. Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells through various pathways. Specific derivatives have been tested in vitro against different cancer cell lines, showing promise in inhibiting cell proliferation .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Antioxidant Activity Assessment
In another study, a series of triazole compounds were assessed for their antioxidant activity using the DPPH assay. The findings revealed that specific compounds had IC50 values significantly lower than ascorbic acid, indicating their potential use in formulations aimed at reducing oxidative damage .
Mechanism of Action
The mechanism of action of acetic acid, 2-[[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[1-(3-methoxyphenyl)ethylidene]hydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-[(4-bromophenyl)thio]-: This compound shares the bromophenyl and thioether functionalities but lacks the triazole and hydrazone groups.
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring instead of a triazole ring and has different substituents.
Uniqueness
The uniqueness of acetic acid, 2-[[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[1-(3-methoxyphenyl)ethylidene]hydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring, in particular, is significant due to its prevalence in many pharmacologically active compounds.
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium, followed by reduction to yield the target hydrazide. Characterization techniques employed include IR spectroscopy, NMR (both 1D and 2D), and high-resolution mass spectrometry (HRMS) to confirm the structure of the synthesized compound .
Antimicrobial Activity
The synthesized triazole derivatives have been evaluated for their antimicrobial properties. The results indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a related triazole derivative showed an IC50 value of 2.32 μM against Mycobacterium tuberculosis, suggesting that our compound may also possess similar antitubercular activity .
Cytotoxicity
The cytotoxic effects of the compound were assessed against various cancer cell lines. Preliminary studies indicate moderate cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 27.3 to 43.4 μM for related triazole derivatives .
Cell Line | Compound | IC50 Value (μM) |
---|---|---|
MCF-7 | 47f | 27.3 |
HCT-116 | 47e | 43.4 |
The biological activity of triazole derivatives is often linked to their ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. For example, some compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurological disorders . Molecular docking studies suggest that these compounds may bind effectively to target proteins involved in these pathways, enhancing their potential as therapeutic agents.
Case Studies
Recent research has demonstrated the efficacy of similar triazole compounds in preclinical models:
- Antitubercular Efficacy : A study reported that a benzo-[d]-imidazo-[2,1-b]-thiazole derivative exhibited selective inhibition against Mycobacterium tuberculosis without significant toxicity towards human lung fibroblasts .
- Cytotoxicity : Another investigation highlighted the anticancer properties of related triazole derivatives against various cancer cell lines, showing promising results in inhibiting cell viability at low micromolar concentrations .
Properties
Molecular Formula |
C25H22BrN5O2S |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5O2S/c1-17(19-9-6-10-22(15-19)33-2)27-28-23(32)16-34-25-30-29-24(18-7-4-3-5-8-18)31(25)21-13-11-20(26)12-14-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
DNEJGVGZWAZWJV-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC(=CC=C4)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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